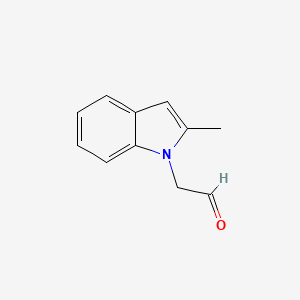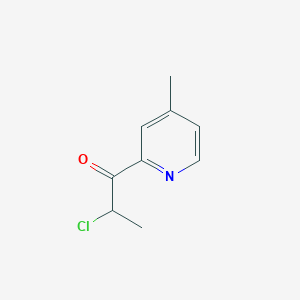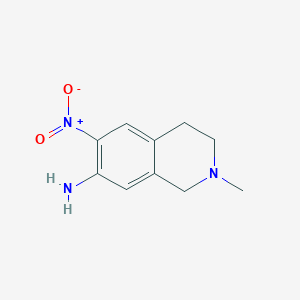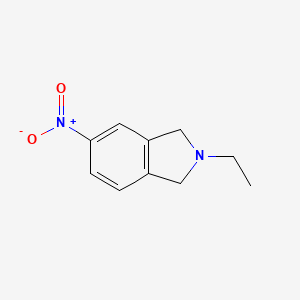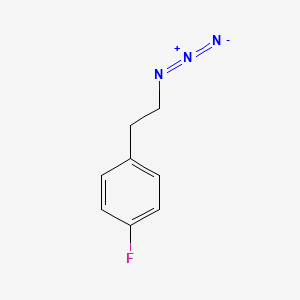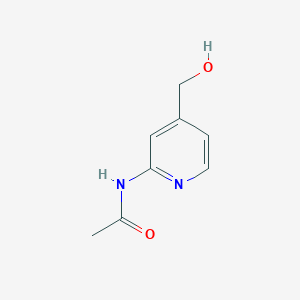
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide
Overview
Description
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group at the second position and a hydroxymethyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide typically involves the acetylation of 2-aminopyridine followed by the reduction of the resulting intermediate. One common method includes the following steps:
Acetylation: 2-aminopyridine is reacted with acetic anhydride to form 2-acetylaminopyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions to form ethers or esters.
Major Products:
Oxidation: Formation of 2-acetylaminopyridine-4-carboxylic acid.
Reduction: Formation of 2-aminopyridin-4-yl)methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
(2-Aminopyridin-4-yl)methanol: Similar structure but lacks the acetyl group.
(2-Acetylaminopyridin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is unique due to the presence of both an acetylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-4,11H,5H2,1H3,(H,9,10,12) |
InChI Key |
LKPYHVXLNZEUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
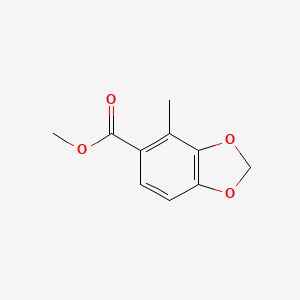
![4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8637434.png)
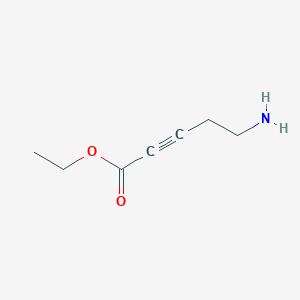
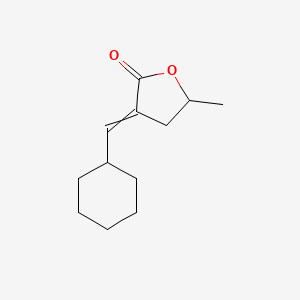
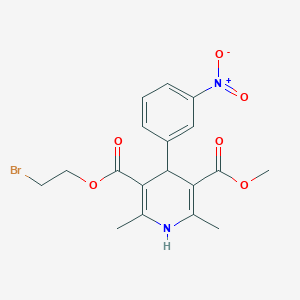
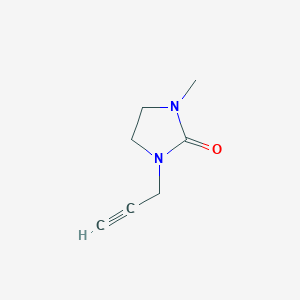
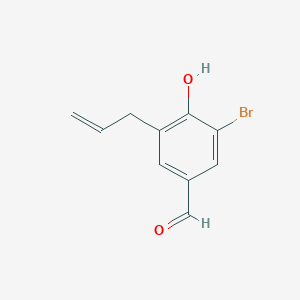
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-7-carbaldehyde](/img/structure/B8637471.png)
